molecular formula C23H24ClN3O4 B4054782 4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B4054782
M. Wt: 441.9 g/mol
InChI Key: VEGFZQXELFPANI-UHFFFAOYSA-N
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Description

4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.1455339 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Compounds related to the specified chemical structure have been studied for their antiviral activities. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups demonstrated significant inhibition of retrovirus replication in cell culture. The 5-methyl derivative exhibited notable inhibitory properties against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell cultures, showing the potential for antiviral drug development (Hocková et al., 2003).

Synthetic Methodologies

Research into the synthesis of novel compounds with potential therapeutic applications is ongoing. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed promising anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibition capabilities, displaying significant activity, which indicates their potential for drug development applications (Abu‐Hashem et al., 2020).

Crystal and Molecular Structures

The study of isostructural and essentially isomorphous compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, provides insight into the polarization of electronic structures and how hydrogen bonding influences molecular arrangements. Such research contributes to understanding the fundamental aspects of chemical behavior and structure-activity relationships (Trilleras et al., 2009).

Biological Evaluations

Synthetic efforts have led to the creation of compounds with evaluated biological activities, including antimicrobial and anticancer properties. The development of new pyrazolopyrimidines derivatives, for example, highlighted their potential as anticancer and anti-5-lipoxygenase agents, showcasing the diverse therapeutic applications of such compounds (Rahmouni et al., 2016).

Properties

IUPAC Name

4-(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-4-11-31-21-17(24)12-15(13-18(21)30-5-2)20-19(14(3)25-23(29)27-20)22(28)26-16-9-7-6-8-10-16/h4,6-10,12-13,20H,1,5,11H2,2-3H3,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGFZQXELFPANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3)Cl)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 2
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4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.